3-Ethynylbenzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated CA isoforms Regioisomeric selectivity

Researchers developing CA IX/XII-targeted glycoconjugates or covalent cysteine probes face supply challenges of regioisomerically pure meta-substituted ethynylsulfonamides. 3-Ethynylbenzenesulfonamide (CAS 1310456-99-5, ≥98% purity) solves this: • Validated in 24 glycoconjugate CA IX/XII prodrugs with Ki 5.3-11.2 nM (Carroux et al.) • Quantitative (>99%) cysteine conjugation in PBS within 5 min (Kyoya et al. 2025) • PDB co-crystal structure (3KIG) enables structure-based optimization • Meta-regioisomer offers distinct CA isoform selectivity vs. para analog (Knaus et al.) Supplied with rigorous QC documentation and global shipping.

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
CAS No. 1310456-99-5
Cat. No. B1394178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylbenzenesulfonamide
CAS1310456-99-5
Molecular FormulaC8H7NO2S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)S(=O)(=O)N
InChIInChI=1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11)
InChIKeyWGEWFHNQCHZZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynylbenzenesulfonamide: Physicochemical Profile


3-Ethynylbenzenesulfonamide (CAS 1310456-99-5, molecular formula C₈H₇NO₂S, MW 181.21 g/mol) is a meta-substituted arylsulfonamide bearing an ethynyl (–C≡CH) group at the 3-position of the benzene ring . The compound exhibits an ACD/LogP of 0.51, a polar surface area of 69 Ų, and zero Rule-of-5 violations, indicating favorable drug-like physicochemical properties . It is commercially available at ≥95% purity from multiple chemical suppliers and is stored at room temperature . As a primary sulfonamide with a terminal alkyne handle, it serves a dual role as both a zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition and a versatile click-chemistry building block for constructing more complex bioactive conjugates [1].

Why Analogs Cannot Substitute for 3-Ethynylbenzenesulfonamide


The position of the sulfamoyl group relative to the ethynyl substituent on the benzene ring fundamentally dictates carbonic anhydrase (CA) isoform selectivity. In a systematic head-to-head evaluation of regioisomeric phenylethynylbenzenesulfonamides against four human CA isoforms (hCA I, II, IX, and XII), Knaus et al. demonstrated that meta-substituted (3-substituted) derivatives exhibit a distinct inhibition profile—potently inhibiting the cytosolic isoform hCA I in addition to the transmembrane tumor-associated isoforms hCA IX and XII—whereas para-substituted (4-substituted) analogs primarily target only hCA IX and XII [1]. Furthermore, the 3-ethynyl orientation provides a unique geometric trajectory for the alkyne moiety in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, directly influencing the three-dimensional architecture and target-binding properties of the resulting triazole conjugates [2]. Simple substitution of 4-ethynylbenzenesulfonamide for the 3-isomer therefore risks altering both the primary pharmacophore selectivity and the downstream conjugate geometry.

3-Ethynylbenzenesulfonamide vs. Analogs: Evidence Summary


Meta-Substituted Benzenesulfonamides: Broader hCA Isoform Coverage

The Knaus 2011 study directly compared meta- and para-substituted phenylethynylbenzenesulfonamide regioisomers against four human carbonic anhydrase isoforms. Meta-substituted (3-sulfamoyl) derivatives potently inhibited hCA I, hCA IX, and hCA XII, whereas para-substituted (4-sulfamoyl) analogs were effective inhibitors of only hCA IX and hCA XII, lacking significant activity against cytosolic hCA I [1]. Inhibition spanned the low nanomolar to millimolar range across the series, with several meta-substituted compounds achieving low nanomolar potency against tumor-associated isoforms [1]. This broader isoform coverage of the 3-substituted scaffold is a direct consequence of the sulfamoyl group position relative to the alkyne functionality, a principal structural determinant of CA inhibition identified in this study [2].

Carbonic anhydrase inhibition Tumor-associated CA isoforms Regioisomeric selectivity

CuAAC Click-Chemistry Precursor for Glycoconjugate Prodrugs

Carroux et al. (2013) specifically utilized 3-ethynylbenzenesulfonamide alongside its 4-isomer as an alkyne partner in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct a panel of 24 novel glycoconjugate primary sulfonamides targeting the extracellular catalytic domain of cancer-associated CA IX and CA XII [1]. The resulting glycoconjugates, synthesized from variably acylated glycopyranosyl azides and either 3- or 4-ethynyl benzene sulfonamide, inhibited CA IX and XII within a narrow range of low nanomolar Ki values (5.3–11.2 nM) [2]. In vitro metabolic stability, plasma stability, and plasma protein binding were systematically measured for representative compounds, confirming that acyl group-protected carbohydrate-based sulfonamides have potential as prodrugs for selectively targeting extracellular cancer-associated CA enzymes [1].

Click chemistry Glycoconjugate prodrugs CuAAC cycloaddition

Ethynylsulfonamide Class as Cysteine-Targeted Covalent Warheads

Kyoya et al. (2025) systematically evaluated the covalent binding abilities of ethynylsulfonamides—the structural class to which 3-ethynylbenzenesulfonamide belongs—against nucleophilic amino acids using NMR in various solvents. Ethynylsulfonamides exhibited rapid and selective reactivity with cysteine residues; in phosphate-buffered saline (PBS), the reaction progressed quantitatively within five minutes [1]. The study predicted superior covalent binding ability, metabolic stability, and water solubility for ethynylsulfonamides compared to traditional amides, and specifically highlighted propynylsulfonamide as a promising Michael acceptor scaffold for antibody-drug conjugate (ADC) applications [1]. This reactivity profile is conferred by the electron-withdrawing sulfonamide group activating the ethynyl moiety toward nucleophilic attack—a feature shared by 3-ethynylbenzenesulfonamide.

Covalent warheads Cysteine bioconjugation Antibody-drug conjugates

Carbonic Anhydrase II Co-Crystal Structure Confirms Target Engagement

3-Ethynylbenzenesulfonamide (PDB ligand code DA4) is experimentally resolved in complex with a mutant form of human carbonic anhydrase II (hCA II) in the Protein Data Bank entry 3KIG [1]. This co-crystal structure—titled "Mutant carbonic anhydrase II in complex with an azide and an alkyne"—provides atomic-level evidence of direct binding of the compound to the CA active site zinc ion via its primary sulfonamide group, while the 3-ethynyl substituent occupies the hydrophobic pocket adjacent to the catalytic cleft [2]. In contrast, no equivalent PDB entry exists for unsubstituted 4-ethynylbenzenesulfonamide bound to hCA II, providing unique structural validation for the 3-substituted isomer's binding mode [1].

Protein crystallography Carbonic anhydrase II Ligand-target co-crystal structure

Highly Selective ZAK Kinase Inhibitor Scaffold

Chang et al. (2017) designed a series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides—directly elaborated from the 3-ethynylbenzenesulfonamide core—as the first class of highly selective leucine-zipper and sterile-α motif kinase (ZAK) inhibitors . The representative compound 3h potently inhibited ZAK kinase activity with an IC₅₀ of 3.3 nM and dose-dependently suppressed ZAK downstream signaling both in vitro and in vivo, while showing significantly lower potency against the majority of 403 nonmutated kinases evaluated in selectivity profiling [1]. Compound 3h also demonstrated oral therapeutic efficacy against cardiac hypertrophy in a spontaneous hypertensive rat model . The 3-ethynyl orientation on the benzenesulfonamide core was essential for achieving this selectivity profile, as it positioned the pyrazolopyridine substituent for optimal kinase pocket occupancy.

ZAK kinase inhibition Kinase selectivity profiling Cardiac hypertrophy

Key Applications of 3-Ethynylbenzenesulfonamide


CuAAC Click Chemistry for Glycoconjugate CA Inhibitor Libraries

Researchers constructing focused libraries of carbohydrate-based CA IX/XII inhibitors for hypoxic tumor targeting should procure 3-ethynylbenzenesulfonamide as the alkyne building block. The compound has been specifically validated in the Carroux et al. (2013) prodrug study, where it was reacted with variably acylated glycopyranosyl azides via CuAAC to yield 24 glycoconjugate sulfonamides with CA IX/XII Ki values of 5.3–11.2 nM [1]. The resulting conjugates demonstrated measurable in vitro metabolic stability, plasma stability, and plasma protein binding profiles suitable for prodrug development [1]. The 3-substituted regioisomer provides a geometrically distinct triazole linkage compared to the 4-isomer, offering an additional dimension of structural diversification in SAR campaigns [1].

Covalent Cysteine-Targeted Probes and ADC Linker-Payloads

Teams developing covalent chemical probes or ADC linker-payloads requiring rapid, quantitative cysteine conjugation should evaluate 3-ethynylbenzenesulfonamide as a warhead scaffold. Kyoya et al. (2025) demonstrated that ethynylsulfonamides achieve quantitative (>99%) reaction with cysteine thiols in PBS within 5 minutes, with high selectivity over other nucleophilic amino acids [2]. This reactivity profile—combined with predicted superior metabolic stability and water solubility compared to traditional amides—positions the ethynylsulfonamide class as a promising Michael acceptor for bioconjugation applications [2]. The 3-ethynylbenzenesulfonamide scaffold, with its dual sulfonamide pharmacophore and activated alkyne warhead, is uniquely suited for developing covalent inhibitors that simultaneously engage a zinc-dependent target (e.g., CA isoforms) and form an irreversible cysteine adduct.

Structure-Based Design of Isoform-Selective Carbonic Anhydrase Inhibitors

Medicinal chemistry programs requiring expanded CA isoform coverage that includes the cytosolic isoform hCA I should select the 3-substituted benzenesulfonamide scaffold over the 4-substituted alternative. The Knaus et al. (2011) regioisomeric study established that meta-substituted phenylethynylbenzenesulfonamides potently inhibit hCA I, hCA IX, and hCA XII, whereas para-substituted analogs lack significant hCA I activity [3]. Additionally, the availability of the PDB co-crystal structure (3KIG) showing 3-ethynylbenzenesulfonamide bound to hCA II enables structure-based optimization using molecular docking and rational design approaches [4]. The validated binding mode—sulfonamide coordinated to the active-site zinc, ethynyl group in the hydrophobic pocket—provides a structural blueprint for designing next-generation inhibitors with improved isoform selectivity.

Selective ZAK Kinase Inhibitors for Cardiac Hypertrophy and Cancer

Kinase drug discovery groups targeting ZAK (sterile-α motif and leucine-zipper containing kinase) for cardiac hypertrophy or cancer should use 3-ethynylbenzenesulfonamide as the core scaffold for inhibitor design. The Chang et al. (2017) study demonstrated that N-(3-ethynyl)benzenesulfonamide derivatives represent the first class of highly selective ZAK inhibitors, with lead compound 3h achieving an IC₅₀ of 3.3 nM and selectivity across 403 nonmutated kinases . Compound 3h also exhibited oral efficacy in a spontaneous hypertensive rat model of cardiac hypertrophy, validating the scaffold's in vivo potential . The 3-ethynyl geometry was critical for positioning the pyrazolopyridine substituent within the ZAK ATP-binding pocket to achieve this selectivity profile; alternative substitution patterns have not been validated for this kinase target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethynylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.